Celgosivir, a prodrug of the naturally occurring iminosugar castanospermine, is a prominent subject in scientific research due to its broad antiviral activity. [] This activity stems from its ability to inhibit α-glucosidase I, an enzyme crucial for the proper folding and maturation of viral envelope glycoproteins. [, ] Classified as an α-glucosidase I inhibitor, Celgosivir plays a critical role in investigating novel antiviral strategies by targeting host-directed glycosylation processes. [, ]
Celgosivir is synthesized through a series of chemical reactions that transform readily available starting materials into the desired product. The synthesis typically involves:
Specific technical details regarding the exact synthetic pathway can vary, but they generally follow established protocols for synthesizing aza sugars and their derivatives .
Celgosivir has a complex molecular structure characterized by its azasugar framework. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The structural features include:
The three-dimensional conformation of Celgosivir plays a crucial role in its ability to inhibit α-glucosidase I activity .
Celgosivir undergoes various chemical reactions during its synthesis and application:
The reaction kinetics and mechanisms by which Celgosivir inhibits viral replication are studied using biochemical assays to quantify its effectiveness against different viruses .
Celgosivir functions primarily through a host-directed mechanism, whereby it inhibits the glycosylation of viral proteins within the endoplasmic reticulum. This inhibition disrupts the proper folding and processing of these proteins, leading to reduced viral assembly and release.
Data from various studies indicate that this mechanism significantly enhances the immune response against infected cells .
These properties are crucial for its formulation as a therapeutic agent .
Celgosivir has several scientific applications primarily in virology:
Celgosivir (6-O-butanoylcastanospermine) is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidase I, an enzyme critical for the early stages of N-linked glycan processing on viral glycoproteins. By binding to the catalytic site of α-glucosidase I, celgosivir prevents the trimming of terminal α-1,2-glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor. This inhibition disrupts the calnexin/calreticulin chaperone cycle—a quality-control system essential for proper glycoprotein folding [1] . Consequently, misfolded viral envelope proteins (e.g., DENV E, prM, and NS1; HCV E1/E2) accumulate in the ER, leading to:
Table 1: Enzymatic Targets of Celgosivir in Glycoprotein Processing
Target Enzyme | Inhibition IC₅₀ | Biological Consequence |
---|---|---|
α-Glucosidase I | 1.27 µM (BVDV)* | Blockade of oligosaccharide trimming |
α-Glucosidase II | Moderate inhibition | Delayed mannose trimming |
Glycolipid processing enzymes | Negligible | Minimal off-target effects [5] |
*Bovine viral diarrhea virus (BVDV) used as HCV surrogate
Celgosivir exhibits broad-spectrum activity against Flaviviridae viruses by exploiting their dependence on host glycosylation machinery:
Table 2: Antiviral Efficacy of Celgosivir Against Flaviviridae
Virus | EC₅₀/IC₅₀ | Key Molecular Effect |
---|---|---|
DENV-2 | 0.22 µM | NS1 misfolding, reduced virion release |
HCV | Synergistic* | Impaired E1/E2 folding and virion assembly |
BVDV | 1.27 µM | Inhibition of cytopathic effect |
ZIKV | Experimental | Disrupted prM processing [1] [5] |
*In combination with IFN-α2b/ribavirin
As a prodrug, celgosivir features a butanoyl ester at the C-6 position of castanospermine, significantly enhancing its oral bioavailability compared to the parent compound. Upon absorption, esterases rapidly hydrolyze celgosivir to release castanospermine—the active metabolite [1] [4] [5]. Key pharmacokinetic attributes include:
By inhibiting α-glucosidases, celgosivir amplifies ER stress during viral infection through two interconnected mechanisms:1. Unfolded Protein Response (UPR) Activation: Accumulation of misfolded glycoproteins triggers ER stress sensors (IRE1, PERK, ATF6), leading to:- Upregulation of chaperones (BiP/GRP78)- Transient attenuation of protein translation- Increased XBP1 splicing [2] 2. Viral Replication Complex Disruption: DENV and HCV exploit ER membranes for replication complexes. Celgosivir-induced ER stress:- Impairs membranous web formation- Reduces NS4B-mediated membrane remodeling- Promotes autophagic degradation of viral components [2]
Notably, celgosivir-treated cells show reduced secretion of DENV NS1—a glycoprotein that exacerbates vascular leakage in severe dengue—by retaining it in the ER as insoluble aggregates [10]. This mechanism may mitigate disease pathogenesis beyond direct antiviral effects.
Table 3: ER Stress Markers Modulated by Celgosivir
ER Stress Parameter | Effect of Celgosivir | Downstream Impact on Viruses |
---|---|---|
Calnexin binding | Disrupted | Misfolded E/NS1 accumulation |
BiP/GRP78 levels | Upregulated | UPR activation, reduced protein load |
IRE1-XBP1 pathway | Activated | Altered ER chaperone expression |
Autophagic flux | Enhanced | Degradation of viral replication complexes [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7